molecular formula C17H16ClN3O B11184575 2-[(4-chlorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one

2-[(4-chlorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one

Cat. No.: B11184575
M. Wt: 313.8 g/mol
InChI Key: KUVLLOHIZJVDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiprotozoal properties

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one typically involves a multi-step process. One common method includes the use of ultrasound synthesis under neat conditions followed by Cadogan’s cyclization . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the indazole scaffold. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction environments and purification techniques.

Chemical Reactions Analysis

2-[(4-chlorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-chlorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit human cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The compound’s structure allows it to bind to the active site of COX-2, thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

2-[(4-chlorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one can be compared with other indazole derivatives, such as:

Properties

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one

InChI

InChI=1S/C17H16ClN3O/c18-13-7-5-12(6-8-13)11-20-9-10-21-16(17(20)22)14-3-1-2-4-15(14)19-21/h5-10H,1-4,11H2

InChI Key

KUVLLOHIZJVDLH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN3C=CN(C(=O)C3=C2C1)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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